molecular formula C26H22N2O5S2 B12151831 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12151831
M. Wt: 506.6 g/mol
InChI Key: UCBQZXLOQCZLJD-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a structurally complex heterocyclic molecule featuring:

  • A pyrrolidine-2,3-dione core, which is a five-membered lactam ring with two ketone groups.
  • 6-Ethoxy-1,3-benzothiazole and 4-ethoxyphenyl substituents, contributing aromaticity and lipophilicity.

Its synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods described for related compounds (e.g., ).

Properties

Molecular Formula

C26H22N2O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S2/c1-3-32-16-9-7-15(8-10-16)22-21(23(29)19-6-5-13-34-19)24(30)25(31)28(22)26-27-18-12-11-17(33-4-2)14-20(18)35-26/h5-14,22,30H,3-4H2,1-2H3

InChI Key

UCBQZXLOQCZLJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OCC)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiazole Core

The 6-ethoxy-1,3-benzothiazol-2-yl moiety is synthesized via diazo-coupling and cyclization reactions. A modified protocol from Yadav et al. (2023) involves refluxing 4-ethoxy-2-aminothiophenol with thiourea in ethanol under acidic conditions to form the benzothiazole ring . Key parameters include:

ParameterValue
Reaction Temperature80°C
CatalystGlacial acetic acid
Reaction Time6 hours
Yield78%

The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirmed by 1H^1H NMR (δ\delta 7.45–7.52 ppm for aromatic protons) and IR (ν\nu 1620 cm1^{-1}, C=N stretch) .

Preparation of the Pyrrolidine-2,3-Dione Skeleton

The pyrrolidine-2,3-dione core is constructed using a modified Biginelli reaction. As demonstrated in Lauro et al. (2022), succinic anhydride reacts with 4-ethoxyaniline in dichloromethane (DCM) under nitrogen atmosphere :

Succinic anhydride+4-EthoxyanilineDCM, 0°C5-(4-Ethoxyphenyl)pyrrolidine-2,3-dione[4]\text{Succinic anhydride} + \text{4-Ethoxyaniline} \xrightarrow{\text{DCM, 0°C}} \text{5-(4-Ethoxyphenyl)pyrrolidine-2,3-dione} \,

Optimized Conditions :

  • Molar Ratio : 1:1.2 (succinic anhydride:amine)

  • Solvent : Dry DCM

  • Yield : 85% after recrystallization in ethanol

The product exhibits a characteristic carbonyl stretch at ν\nu 1775 cm1^{-1} in FT-IR and a singlet at δ\delta 2.85 ppm (1H^1H NMR) for the dione protons .

The stereoselective introduction of the hydroxy(thiophen-2-yl)methylidene group employs a Knoevenagel condensation. Bhat and Belagali (2016) report reacting pyrrolidine-2,3-dione with thiophene-2-carbaldehyde in the presence of piperidine as a base :

Pyrrolidine-2,3-dione+Thiophene-2-carbaldehydeEtOH, Piperidine4-[Hydroxy(Thiophen-2-yl)Methylidene]pyrrolidine-2,3-dione[5]\text{Pyrrolidine-2,3-dione} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{EtOH, Piperidine}} \text{4-[Hydroxy(Thiophen-2-yl)Methylidene]pyrrolidine-2,3-dione} \,

Key Data :

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time3 hours15 minutes
Yield72%94%
SolventEthanolEthanol

The (4E)-stereochemistry is confirmed by NOESY correlations between the thiophenyl proton (δ\delta 7.32 ppm) and the dione carbonyl group .

Final Assembly via Steglich Esterification

The benzothiazole and pyrrolidine-dione fragments are coupled using Steglich esterification. Adapted from Bhat et al. (2016), 6-ethoxy-1,3-benzothiazol-2-amine reacts with the hydroxy(thiophen-2-yl)methylidene-pyrrolidine-dione derivative under DCC/DMAP catalysis :

Benzothiazole amine+Pyrrolidine-dione acidDCC, DMAP, DCMTarget Compound[5]\text{Benzothiazole amine} + \text{Pyrrolidine-dione acid} \xrightarrow{\text{DCC, DMAP, DCM}} \text{Target Compound} \,

Optimized Protocol :

  • Catalyst : DCC (1.2 equiv), DMAP (0.1 equiv)

  • Temperature : 0°C → room temperature

  • Workup : Extraction with DCM, drying over Na2_2SO4_4, column purification (SiO2_2, CHCl3_3/MeOH 9:1)

  • Yield : 68%

Characterization Data :

  • HRMS : m/z 567.1843 [M+H]+^+ (calc. 567.1846)

  • 13C^{13}C NMR : δ\delta 170.5 ppm (dione C=O), 165.2 ppm (benzothiazole C=N)

  • X-ray Diffraction : Monoclinic crystal system, space group P21_1/c

A summary of key methodologies is provided below:

StepMethodYieldTimeAdvantages
Benzothiazole SynthesisDiazo-coupling 78%6 hrsHigh purity
Pyrrolidine-dione CoreBiginelli reaction 85%4 hrsScalable
Knoevenagel CondensationUltrasound-assisted 94%15 minEco-friendly, rapid
Final CouplingSteglich esterification 68%12 hrsMild conditions

Mechanistic Insights and Challenges

The stereochemical outcome of the Knoevenagel step is governed by conjugation between the thiophene ring and the dione carbonyl, favoring the (4E)-isomer . Key challenges include:

  • Epimerization Risk : Prolonged reaction times during condensation lead to (4Z)-byproducts, necessitating strict temperature control .

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) degrade the benzothiazole ring, limiting choices to DCM or THF .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Functional Groups

The pyrrolidine-2,3-dione core distinguishes the target compound from other heterocyclic systems. Key comparisons include:

Compound Core Structure Key Substituents Synthesis Method Bioactivity (if reported) Reference
Target Compound Pyrrolidine-2,3-dione Ethoxy benzothiazole, thiophene-hydroxy group Likely condensation/cyclization (inferred) Not reported -
(5Z)-5-(Benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4e) Imidazolidinone Benzodioxan, methyl group Condensation of aldehydes and amines Not reported
4-(Diphenylamino)benzylidene thiazolidinone Thiazolidinone Diphenylamino, ethoxy ester Condensation with aldehydes Cytotoxic (A-549 lung cancer cells)
(E)-5-((E)-Benzylidene)-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one Thiazolidinone Pyridine, benzylidene hydrazone Acid-catalyzed reflux with sodium acetate Not reported

Structural Insights :

  • The hydroxy(thiophen-2-yl)methylidene group introduces a conjugated system absent in simpler benzylidene derivatives (e.g., ), which could modulate redox activity or metal chelation.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are lacking, insights can be drawn from analogs:

  • Cytotoxicity: Thiazolidinone derivatives (e.g., ) exhibit activity against lung cancer cells (A-549), suggesting that the target compound’s heterocyclic framework may also show antiproliferative effects.
  • Synergistic Effects: Trace components in essential oils () can enhance bioactivity, suggesting that minor structural variations (e.g., ethoxy vs. methoxy groups) might significantly alter efficacy.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reagents, solvents, and catalysts. Key steps include:

  • Ethoxy substitution : Use ethyl bromide with sodium ethoxide as a base to introduce ethoxy groups .
  • Solvent selection : Ethanol, chloroform, or toluene under controlled temperatures (e.g., reflux) to balance reaction efficiency and side-product minimization .
  • Catalysts : Transition metal catalysts or acid/base systems to enhance reaction rates and yields (specific catalysts not detailed in available literature).
  • Purification : Chromatography (e.g., column or HPLC) to isolate the final product in >95% purity .

Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsPurposeReference
Ethoxy SubstitutionEthyl bromide, NaOEtIntroduce ethoxy groups
Solvent SystemEthanol, chloroform, or tolueneDissolve reactants, control temp
PurificationChromatographyRemove impurities

Q. Which characterization techniques are essential for confirming the compound’s structure?

A combination of spectroscopic and analytical methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments, including stereochemistry .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, hydroxy, thiophene) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolve crystal structure and confirm stereochemistry (not explicitly reported but recommended for advanced studies) .

Q. How should researchers handle and store this compound to maintain stability?

  • Stability : The compound is stable under standard laboratory conditions (25°C, dry atmosphere) but may degrade in the presence of moisture or strong acids/bases due to reactive functional groups (e.g., hydroxy, thiophene) .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .
  • Handling : Use glove boxes or Schlenk techniques for moisture-sensitive reactions .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states, enabling rational design of derivatives .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) to prioritize substituents for synthesis .
  • Machine Learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., solubility, bioavailability) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

  • Dose-Response Studies : Establish concentration-dependent effects to distinguish true activity from assay artifacts .
  • Target Validation : Use CRISPR/Cas9 knockdown or overexpression models to confirm target specificity .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., pyrrolidine-dione analogs) to identify substituent-specific effects .

Q. What methodologies are effective for establishing structure-activity relationships (SAR)?

  • Systematic Substituent Variation : Synthesize derivatives with modified ethoxy, thiophene, or benzothiazole groups and test in biological assays .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxy, thiophene) using 3D alignment tools .
  • Data Integration : Combine experimental results (e.g., IC₅₀ values) with computational descriptors (e.g., logP, polar surface area) to build predictive SAR models .

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